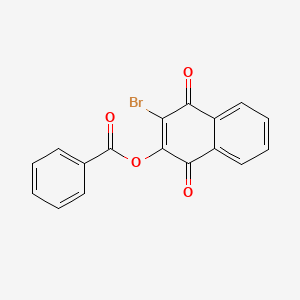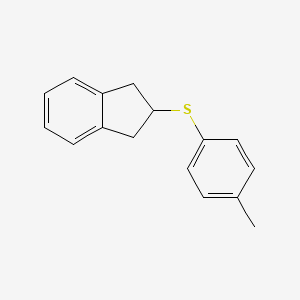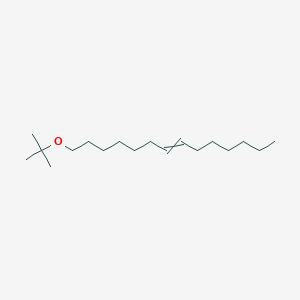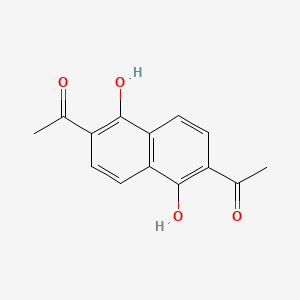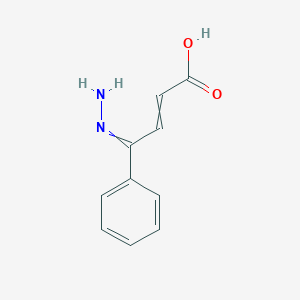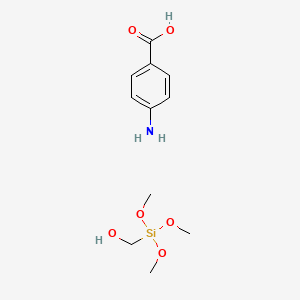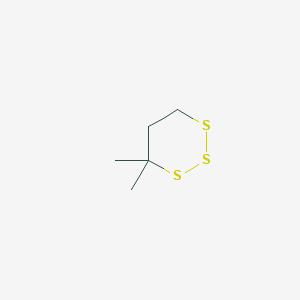
4,4-Dimethyl-1,2,3-trithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2,3-trithiane is an organosulfur compound characterized by a three-membered ring containing two sulfur atoms and one carbon atom, with two methyl groups attached to the carbon atom
准备方法
The synthesis of 4,4-Dimethyl-1,2,3-trithiane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired trithiane compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
化学反应分析
4,4-Dimethyl-1,2,3-trithiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the trithiane ring to thiols or other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4,4-Dimethyl-1,2,3-trithiane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Studies have investigated its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of 4,4-Dimethyl-1,2,3-trithiane involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
相似化合物的比较
4,4-Dimethyl-1,2,3-trithiane can be compared to other trithiane derivatives and sulfur-containing compounds:
1,2,3-Trithiane: Lacks the methyl groups, resulting in different reactivity and applications.
4,5-Dimethyl-1,2,3-trithiane: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Thiocyclam: A related compound used as an insecticide, highlighting the diverse applications of trithiane derivatives .
属性
CAS 编号 |
92585-09-6 |
|---|---|
分子式 |
C5H10S3 |
分子量 |
166.3 g/mol |
IUPAC 名称 |
4,4-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-4-6-8-7-5/h3-4H2,1-2H3 |
InChI 键 |
VMAUPTLMACEQTI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCSSS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
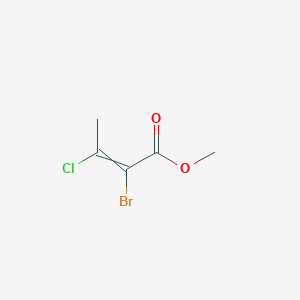
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
